molecular formula C18H18N4OS B2848147 2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide CAS No. 1797636-25-9

2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide

Cat. No. B2848147
M. Wt: 338.43
InChI Key: VJALMWYXYGXPFE-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Molecular Structure Analysis

Thiazoles are planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

ATM Kinase Inhibition : Quinoline carboxamides, such as those in the series discovered by Degorce et al. (2016), have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds demonstrate potent efficacy and selectivity, with promising pharmacokinetic properties for oral administration, suggesting their potential in probing ATM inhibition in vivo, especially in combination with DNA damage-inducing agents like irinotecan in disease-relevant models Degorce et al. (2016).

Antioxidant Activity : Thioamides, including derivatives of pyridine and quinoline, have attracted attention for their ability to scavenge free radicals. Chernov'yants et al. (2016) developed methods for evaluating the antioxidant activity of thioamide derivatives, demonstrating their potential in intercepting free radicals. This research underlines the importance of heteroaromatic compounds in developing antioxidants Chernov'yants et al. (2016).

Electrocatalytic and Photocatalytic Properties : Quinoline-imidazole-monoamide ligands have been used to synthesize octamolybdate complexes, as studied by Li et al. (2020). These complexes exhibit remarkable electrocatalytic and photocatalytic activities, including the reduction of inorganic substances and oxidation of organic compounds, highlighting their potential in environmental remediation and sustainable chemistry applications Li et al. (2020).

Antibacterial Activity : Novel thiazolopyrazine-incorporated tetracyclic quinolones have been synthesized and shown potent in vitro and in vivo antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as investigated by Inoue et al. (1994). The structural uniqueness of these compounds contributes to their efficacy, offering a promising avenue for developing new antibacterial agents Inoue et al. (1994).

Heterocyclic Synthesis : Research into heterocyclic compounds, as outlined by Martins et al. (2009), emphasizes the significance of solvent-free synthesis methods for various heterocycles, including quinolines. These methodologies are crucial for the sustainable production of heterocyclic compounds with potential applications in medicinal chemistry and material science Martins et al. (2009).

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and applications in various fields . Future research may focus on the design and development of different thiazole derivatives, including potential modifications of “2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide”, to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-12-5-6-13-3-2-4-15(16(13)20-12)17(23)21-14-7-9-22(11-14)18-19-8-10-24-18/h2-6,8,10,14H,7,9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJALMWYXYGXPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)NC3CCN(C3)C4=NC=CS4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide

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